Tungsten pentabromide

Description

Historical Perspectives on Tungsten Halide Research

The study of tungsten and its compounds dates back to the 18th century, with its identification as a new element in 1781 and its first isolation in 1783. wikipedia.org Research into tungsten halides gained momentum in the 20th century, driven by the quest for new materials with novel properties. Early investigations focused on the synthesis and basic characterization of various tungsten halides, paving the way for more detailed structural and spectroscopic studies. The development of techniques like X-ray crystallography has been instrumental in elucidating the complex structures of these compounds. researchgate.net

Significance of Tungsten(V) Bromide within Transition Metal Chemistry

Tungsten pentabromide (WBr₅) is a key compound in the study of high-valent transition metal chemistry. Its reactivity and structural features provide valuable insights into the behavior of metal-metal bonded systems and the nature of halogen-bridged dimeric structures. wikipedia.orgchinatungsten.com The compound's paramagnetic nature and its d¹ electronic configuration make it a model system for studying magnetic exchange interactions and electronic transitions in such molecules. researchgate.net Furthermore, WBr₅ serves as a precursor for the synthesis of other tungsten compounds, including lower oxidation state halides and various organometallic complexes. wikipedia.orgsci-hub.se

Properties

IUPAC Name |

pentabromotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5BrH.W/h5*1H;/q;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVOMHPBSSIGNQ-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[W](Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

WBr5, Br5W | |

| Record name | tungsten(V) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(V)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158865 | |

| Record name | Tungsten pentabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13470-11-6 | |

| Record name | Tungsten bromide (WBr5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13470-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten pentabromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten pentabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tungsten Pentabromide

Direct Halogenation Reactions

The most common and direct method for producing tungsten pentabromide is the reaction of elemental tungsten with bromine gas at elevated temperatures.

This compound is prepared by passing bromine vapor over tungsten powder within a high-temperature environment. wikipedia.orgpublish.csiro.auchemicalbook.com The fundamental reaction is a direct combination of the elements:

2 W + 5 Br₂ → 2 WBr₅

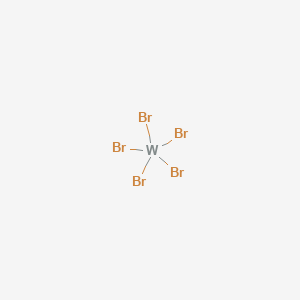

This process is typically conducted in a flow system, where a carrier gas such as dry nitrogen transports the bromine vapor over the heated metal. publish.csiro.au The resulting this compound is a brown-black, hygroscopic crystalline solid. chemicalbook.comontosight.ai Structurally, the compound exists as a dimer, W₂Br₁₀, featuring two tungsten atoms linked by two bridging bromide ligands in an edge-shared bioctahedral formation. wikipedia.orgchemicalbook.comsci-hub.se

The synthesis of this compound via direct halogenation requires careful control of reaction conditions to ensure high purity and yield. The reaction is described as slow but quantitative. publish.csiro.au One of the primary challenges is the potential for contamination with tungsten hexabromide (WBr₆), another stable bromide of tungsten. wikipedia.orgchemicalbook.com

Additionally, if trace amounts of oxygen are present, tungsten oxide tetrabromide (WOBr₄) can form as a byproduct. publish.csiro.au This more volatile oxide can be separated from the desired pentabromide by sublimation. publish.csiro.au The reaction temperature is a critical parameter that must be optimized; reported temperature ranges vary from 450–500°C to 650–1000°C. wikipedia.orgpublish.csiro.auchemicalbook.com The use of pre-treated tungsten metal and a dry, inert carrier gas for the bromine is essential to prevent the formation of oxide or oxyhalide impurities. publish.csiro.au

Table 1: Reaction Conditions for Direct Synthesis of this compound

| Parameter | Condition | Source(s) |

|---|---|---|

| Reactants | Elemental Tungsten (W) powder, Bromine (Br₂) | wikipedia.org, publish.csiro.au |

| Temperature | 450–1000 °C | wikipedia.org, publish.csiro.au, chemicalbook.com |

| Atmosphere | Dry nitrogen carrier gas | publish.csiro.au |

| Key Byproducts | Tungsten Hexabromide (WBr₆), Tungsten Oxide Tetrabromide (WOBr₄) | wikipedia.org, publish.csiro.au, chemicalbook.com |

| Purification | Sublimation to remove volatile impurities like WOBr₄ | publish.csiro.au |

Alternative Synthetic Routes

Beyond direct halogenation, this compound can be prepared from other tungsten compounds, and its synthesis can be understood by analogy to related tungsten halides.

Alternative methods leverage more complex tungsten-containing starting materials. One documented route involves the reaction of tungsten hexachloride (WCl₆) with hydrogen bromide (HBr). ontosight.ai Another potential pathway is the thermal decomposition of tungsten hexabromide (WBr₆), which, when heated, can break down into this compound and bromine gas. epomaterial.com

This compound itself serves as a crucial precursor for other tungsten halides through reduction reactions. For instance, it can be reduced with elements like aluminum or tungsten to produce tungsten(IV) bromide (WBr₄). wikipedia.orgchemicalbook.comsci-hub.se

The synthesis of other tungsten halides provides insight into the broader chemistry of tungsten halogenation and reduction. The preparation of tungsten(V) chloride (WCl₅), an analogue of WBr₅, is often achieved by reducing tungsten hexachloride (WCl₆) with agents like red phosphorus or through controlled thermal decomposition. publish.csiro.au A patented high-yield method for WCl₅ involves the reduction of WCl₆ with various elements, including Bi, Hg, Sb, Al, or P, followed by vacuum distillation and sublimation purification. epo.org

The synthesis of tungsten hexabromide (WBr₆) can be accomplished by reacting tungsten hexacarbonyl (W(CO)₆) with bromine or by reacting tungsten hexachloride (WCl₆) with boron tribromide. epomaterial.com Furthermore, convenient routes to tungsten(IV) bromide complexes have been developed via the oxidation of tungsten hexacarbonyl with bromine. researchgate.net These varied synthetic strategies highlight the rich reactivity of tungsten and the interconversion possibilities among its various halide and carbonyl compounds.

Table 2: Selected Analogous Syntheses of Other Tungsten Halides

| Target Compound | Precursor(s) | Reagent(s) | Method | Source(s) |

|---|---|---|---|---|

| Tungsten(V) Chloride (WCl₅) | Tungsten Hexachloride (WCl₆) | Red Phosphorus | Reduction | publish.csiro.au |

| Tungsten(IV) Bromide (WBr₄) | This compound (WBr₅) | Aluminum (Al) or Tungsten (W) | Reduction | wikipedia.org, chemicalbook.com |

| Tungsten(IV) Bromide Complexes | Tungsten Hexacarbonyl (W(CO)₆) | Bromine (Br₂) | Oxidation | researchgate.net |

| Tungsten Hexabromide (WBr₆) | Tungsten Hexachloride (WCl₆) | Boron Tribromide (BBr₃) | Halogen Exchange | epomaterial.com |

| Tungsten Hexabromide (WBr₆) | Tungsten Hexacarbonyl (W(CO)₆) | Bromine (Br₂) | Oxidative Halogenation | epomaterial.com |

Structural Elucidation and Crystallography of Ditungsten Decabromide W₂br₁₀

Molecular Architecture and Dimeric Character

The defining characteristic of ditungsten decabromide is its dimeric nature, where two tungsten centers are linked by bridging bromine atoms. This arrangement results in a complex and symmetrical molecular structure.

Edge-Shared Bioctahedral Geometry

The molecular structure of ditungsten decabromide is best described as two distorted octahedra sharing a common edge. researchgate.netwikipedia.org In this arrangement, each tungsten atom is at the center of an octahedron, coordinated to six bromine atoms. The two octahedra are fused together, with two bromine atoms participating in the shared edge, forming a bioctahedral geometry. researchgate.netwikipedia.org This edge-sharing results in a W₂Br₄ core.

Bridging Ligand Topology

In the W₂Br₁₀ molecule, there are two distinct types of bromine ligands: bridging and terminal. wikipedia.orgwikipedia.org Two bromine atoms act as bridging ligands (μ-Br), each connecting the two tungsten centers. wikipedia.orgwikipedia.org These bridging ligands form the shared edge of the bioctahedron. The remaining eight bromine atoms are terminal ligands, with four bonded to each tungsten atom. wikipedia.org The bridging bromine atoms are crucial in maintaining the dimeric structure of the molecule.

Solid-State Structural Analysis

The precise arrangement of atoms in the solid-state structure of ditungsten decabromide has been determined primarily through X-ray diffraction techniques.

| Crystallographic Data for Ditungsten Decabromide (W₂Br₁₀) | |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9291(3) |

| b (Å) | 10.7695(4) |

| c (Å) | 10.8117(4) |

| α (°) | 85.668(1) |

| β (°) | 71.772(1) |

| γ (°) | 71.559(1) |

| V (ų) | 831.60(5) |

| Z | 4 |

| Data obtained from studies on isostructural tungsten tetraiodide (W₄I₁₆), which provides a close structural model. researchgate.net |

Polycrystalline X-ray Diffraction Characterization

Polycrystalline X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and obtain structural information from powdered or polycrystalline samples. doi.orgforcetechnology.com For ditungsten decabromide, PXRD patterns can be used to confirm the phase purity of a sample and to refine the lattice parameters. researchgate.netite.waw.pl The diffraction pattern of a polycrystalline sample consists of a series of peaks, with the position and intensity of each peak corresponding to a specific set of crystal lattice planes.

Comparative Structural Analysis with Related Pentahalides

Analogies with Tungsten Pentachloride Dimerization

A strong structural analogy exists between ditungsten decabromide (W₂Br₁₀) and its chloro-analogue, ditungsten decachloride (W₂Cl₁₀). Both compounds adopt a dimeric structure in the solid state, featuring a pair of octahedral metal centers bridged by two halide ligands. smolecule.comwikipedia.org This is a common structural motif for the pentahalides of heavier Group 6 elements.

In W₂Cl₁₀, the tungsten centers are separated by a non-bonding distance of 3.814 Å. smolecule.comresearchgate.net The bridging W-Cl bonds are elongated (approximately 2.46 Å) compared to the terminal W-Cl bonds (around 2.32 Å), which is indicative of the weaker metal-ligand interactions in the shared coordination sites. smolecule.com

Structural Distinctions within Group 6 Pentahalides

While tungsten and molybdenum pentahalides predominantly form dimeric structures (M₂X₁₀), the lighter Group 6 element, chromium, exhibits different structural behavior in its pentahalide chemistry. The pentahalides of chromium are generally less stable. allrounder.ai For instance, chromium(V) fluoride (B91410) (CrF₅) exists as a polymeric chain of [CrF₆] octahedra linked by cis-bridging fluorine atoms in the solid state, rather than forming a dimer. doi.orgresearchgate.net This contrasts with the discrete dimeric molecules of W₂Br₁₀, W₂Cl₁₀, and Mo₂Cl₁₀. smolecule.comwikipedia.org The instability of higher oxidation states for chromium and its smaller atomic size contribute to these structural differences. Chromium(III) bromide (CrBr₃), a more stable halide of chromium, adopts a layered crystal structure. materialsproject.org2dsemiconductors.com

Electronic Structure Theory and Analysis of Tungsten Pentabromide

Oxidation State and d-Electron Configuration

The electronic properties of tungsten pentabromide are fundamentally determined by the oxidation state of the tungsten atom and the resulting number of d-electrons.

Electronic Configuration of Tungsten(V) in WBr₅

In this compound, the tungsten atom exhibits a +5 oxidation state. webelements.co.ukshef.ac.uk A neutral tungsten atom has the electron configuration [Xe] 4f¹⁴ 5d⁴ 6s². shef.ac.ukwikipedia.org To achieve the +5 oxidation state, the tungsten atom loses five electrons, two from the 6s orbital and three from the 5d orbital. This results in the electronic configuration of [Xe] 4f¹⁴ 5d¹ for the tungsten(V) ion.

Table 1: Electronic Configuration of Tungsten and Tungsten(V)

| Species | Full Electron Configuration | Abbreviated Electron Configuration |

| Tungsten (W) | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 4f¹⁴ 5s² 5p⁶ 5d⁴ 6s² | [Xe] 4f¹⁴ 5d⁴ 6s² |

| Tungsten(V) (W⁵⁺) | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 4f¹⁴ 5s² 5p⁶ 5d¹ | [Xe] 4f¹⁴ 5d¹ |

This table is based on established principles of electron configuration for neutral atoms and ions.

Implications of the d¹ System

The presence of a single electron in the d orbital (a d¹ system) has significant implications for the chemical and physical properties of this compound. Metal complexes with d¹ configurations are generally considered labile, meaning they undergo ligand exchange reactions relatively quickly. dalalinstitute.com This reactivity is a key aspect of the chemistry of this compound, which serves as a precursor for the synthesis of other tungsten compounds through reduction and substitution reactions. wikipedia.orgsci-hub.se The single d-electron is also responsible for the paramagnetic nature of the compound. wikipedia.org

Ligand Field Theory Applications to WBr₅

Ligand field theory (LFT), an extension of crystal field theory (CFT) and molecular orbital theory, provides a framework for understanding the electronic structure and spectroscopy of transition metal complexes like this compound. purdue.eduwikipedia.org

Crystal Field Splitting in Octahedral and Bioctahedral Environments

In its solid state, this compound adopts a bioctahedral structure, where two WBr₆ octahedra share an edge. wikipedia.orgsci-hub.se For a simplified understanding, we can first consider a hypothetical monomeric octahedral [WBr₆]⁻ complex. In an octahedral field, the five degenerate d-orbitals of the tungsten(V) ion split into two sets of different energies: a lower-energy, triply degenerate set (t₂g) and a higher-energy, doubly degenerate set (e_g). uomustansiriyah.edu.iqwikipedia.org The energy difference between these sets is denoted as Δₒ (the crystal field splitting energy). libretexts.org

The actual bioctahedral structure of W₂Br₁₀ is more complex. The sharing of two bromide ligands between the two tungsten centers leads to a distortion from perfect octahedral symmetry. This lower symmetry environment will cause further splitting of the t₂g and e_g orbitals, leading to a more intricate energy level diagram.

Spectroscopic Consequences of Electronic Transitions

The electronic transitions between the split d-orbitals give rise to the observed color and spectroscopic properties of this compound. For a d¹ system in an octahedral field, a single electronic transition is expected, corresponding to the promotion of the electron from the t₂g level to the e_g level (t₂g¹e_g⁰ → t₂g⁰e_g¹). uwimona.edu.jm This transition absorbs light in the visible or near-infrared region of the electromagnetic spectrum, and the color of the compound is the complement of the color of the light absorbed.

The energy of this transition corresponds directly to the crystal field splitting energy, Δₒ. The study of the electronic absorption spectrum is therefore a direct method for determining the magnitude of Δₒ. The intensity and width of the absorption band are influenced by several factors, including vibronic coupling (the coupling of electronic transitions with molecular vibrations) and potential Jahn-Teller distortions. uwimona.edu.jmufg.br In the more complex bioctahedral structure of WBr₅, additional electronic transitions may be observed due to the lower symmetry and the presence of multiple, non-equivalent tungsten centers.

Advanced Computational Studies of Electronic Structure

Modern computational chemistry provides powerful tools for investigating the electronic structure of complex molecules like this compound. Density Functional Theory (DFT) is a widely used method for calculating the geometric and electronic properties of transition metal complexes. researchgate.netunipi.it

Computational studies on d¹ systems, including tungsten complexes, have been employed to calculate properties such as electronic g-tensors, which are important for understanding the magnetic properties of the compound. researchgate.net These calculations can provide detailed insights into the nature of the metal-ligand bonding, the energies of the molecular orbitals, and the contributions of both scalar relativistic effects and spin-orbit coupling, which are significant for heavy elements like tungsten. researchgate.netdoi.org For instance, DFT calculations can optimize the molecular structure of WCl₅, a related d¹ compound, and analyze its vibrational frequencies. doi.org Such computational approaches complement experimental data and provide a deeper understanding of the factors governing the electronic structure of this compound.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of tungsten halides. While specific DFT studies focusing exclusively on this compound are not extensively detailed in available literature, the methodologies applied to the closely related tungsten pentachloride (WCl₅) provide a clear framework for the computational approach that would be required for WBr₅.

For tungsten pentachloride, DFT calculations have successfully optimized its molecular structure. rsc.org Studies have employed the B3LYP hybrid functional, which incorporates a portion of exact exchange from Hartree-Fock theory with gradient-corrected exchange and correlation functionals. rsc.orgresearchgate.net To account for the large number of core electrons and the relativistic effects of the heavy tungsten atom, quasi-relativistic electron core potentials (ECPs) are used in combination with basis sets of double-zeta plus polarization (DZ+P) quality. rsc.orgresearchgate.net

These calculations on WCl₅, performed under D₃h symmetry, predicted an orbitally degenerate ground state (²E″) with bond distances that align well with experimental data. rsc.orgresearchgate.net A significant finding from these DFT investigations is the analysis of the Jahn-Teller (J-T) effect. The J-T distortion energy was calculated to be an order of magnitude smaller than the spin-orbit coupling energy, suggesting that the J-T distortion in this molecule is quenched by strong spin-orbit coupling. rsc.orgresearchgate.net It is anticipated that similar DFT approaches, utilizing hybrid functionals and relativistic ECPs, would be necessary to accurately model the electronic structure of this compound, where spin-orbit effects would be even more pronounced due to the heavier bromine atoms.

Recent DFT simulations have also been used to explore reaction pathways for the atomic layer deposition (ALD) of tungsten films from tungsten pentachloride precursors, demonstrating the predictive power of DFT in materials science applications. smolecule.comsci-hub.se

Table 1: Computational Methods in DFT Studies of Related Tungsten Halides

| Feature | Method/Basis Set | Compound Studied | Reference |

| Functional | B3LYP Hybrid Functional | WCl₅ | researchgate.net, rsc.org |

| Core Potential | Quasi-relativistic ECP | WCl₅ | researchgate.net, rsc.org |

| Basis Set | Double-Zeta plus Polarization (DZ+P) | WCl₅ | researchgate.net, rsc.org |

| Symmetry | D₃h | WCl₅ | researchgate.net, rsc.org |

Exchange-Correlation Functional Development and Application

The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation (XC) functional. maplesoft.com This functional approximates the complex many-body effects of electron exchange and correlation. The development of more accurate XC functionals is an ongoing area of research. Functionals are often categorized in a hierarchy known as "Jacob's Ladder."

Local Density Approximation (LDA): The simplest approximation, depending only on the local electron density.

Generalized Gradient Approximation (GGA): Improves upon LDA by including the gradient of the electron density. The Perdew-Burke-Ernzerhof (PBE) functional is a common example used in solid-state calculations of tungsten compounds. rsc.org

Meta-GGA: Includes the kinetic energy density in addition to the density and its gradient. maplesoft.com

Hybrid Functionals: Incorporate a fraction of the exact exchange energy from Hartree-Fock theory. The B3LYP functional is a widely used hybrid functional that has been successfully applied to tungsten chlorides. rsc.orgresearchgate.net

For heavy elements like tungsten, standard GGA functionals can be insufficient. Hybrid functionals, or hyper-GGAs, often provide a better description of molecular properties by mitigating the self-interaction error inherent in many approximations. maplesoft.com The successful application of the B3LYP functional to WCl₅ underscores the need to include a portion of exact exchange for an accurate description of the electronic structure. rsc.orgresearchgate.net The development and application of advanced functionals that can accurately capture both relativistic effects and electron correlation are crucial for the predictive modeling of this compound.

Computational Prediction of Band Structures and Electronic States

The computational prediction of band structures and electronic density of states (DOS) is essential for understanding the electronic and optical properties of solid-state materials. These calculations are typically performed using DFT within a plane-wave basis set formalism.

For tungsten and its compounds, theoretical studies have successfully calculated band structures and Fermi surfaces. researchgate.net Methods like the full-potential linearized augmented plane-wave (FP-LAPW) scheme within the GGA approximation have been used to analyze the electronic band structure of bulk tungsten, identifying the contributions of different orbitals (e.g., 5d and 6s) to the electronic states. researchgate.net

Predicting band structures accurately, especially the band gap, often requires methods beyond standard DFT with GGA functionals. Hybrid functionals like HSE06 are known to provide more accurate band gaps. Machine learning models are also being developed to predict HSE06-quality band structures with the computational efficiency of GGA calculations, offering a promising route for the high-throughput screening of complex materials. chemrxiv.org For this compound, any predictive band structure calculation would need to account for the significant spin-orbit coupling, which is expected to cause substantial splitting in the electronic bands.

Reactivity and Reaction Mechanisms of Tungsten Pentabromide

Reduction Chemistry

The relative ease with which tungsten pentabromide can be reduced makes it a valuable precursor for the synthesis of tungsten compounds in lower oxidation states. sci-hub.sewikipedia.org

Pathways to Tungsten(IV) and Tungsten(II) Bromides

Tungsten(IV) bromide (WBr₄) can be prepared through the reduction of this compound using reducing agents like aluminum or tungsten powder. sci-hub.sewikipedia.org The reaction with aluminum is represented by the following equation:

3WBr₅ + Al → 3WBr₄ + AlBr₃ wikipedia.org

This reaction allows for the purification of WBr₄ by chemical vapor transport, where excess WBr₅ and the aluminum tribromide byproduct are removed via sublimation at 240 °C. sci-hub.sewikipedia.org

Further reduction to tungsten(II) bromide (WBr₂) can be achieved by the thermal decomposition of tungsten tetrabromide. sci-hub.sewikipedia.org Heating WBr₄ to temperatures between 450 and 500 °C results in the evolution of gaseous this compound, leaving a residue of yellow-green WBr₂. sci-hub.sewikipedia.org This disproportionation reaction is described as:

3WBr₄ → 2WBr₅ + WBr₂ le.ac.uk

The thermal decomposition of this compound itself has also been studied, with one report suggesting decomposition to the elements at high temperatures. le.ac.uk

Reductive Elimination Reactions with Specific Reagents

Reductive elimination is a fundamental reaction type in organometallic chemistry where the formal oxidation state of the metal center decreases. umb.edulibretexts.org In the case of this compound, reactions with certain ligands can induce reduction of the tungsten center.

The reaction of tungsten pentachloride (WCl₅), a related compound, with alkyl sulfides (R₂S) provides a well-documented example of reductive elimination. scholaris.caresearchgate.net This reaction proceeds through S-dealkylation followed by the reductive elimination of the disulfide (R₂S₂). scholaris.caresearchgate.net A similar reactivity pattern can be anticipated for this compound.

2WBr₅ + 7C₅H₅N → 2WBr₄(C₅H₅N)₂ + bipyridine + C₅H₅NHBr wikipedia.org

This reaction highlights the utility of tungsten pentahalides as precursors for tungsten(IV) halide adducts. sci-hub.sewikipedia.org

Role as a Precursor in Lower-Valent Tungsten Halide Synthesis

This compound serves as a crucial starting material for the synthesis of various lower-valent tungsten halides and their derivatives. sci-hub.sewikipedia.org Its facile reduction is a key feature that enables access to tungsten in the +4, +3, and +2 oxidation states. sci-hub.seacs.org

For instance, tungsten tribromide (WBr₃), the first simple trihalide of tungsten to be prepared, was synthesized from tungsten dibromide, which itself is derived from the pentabromide. acs.org The synthesis of tungsten(IV) bromide and its subsequent conversion to tungsten(II) bromide, as detailed in section 5.1.1, further illustrates the role of WBr₅ as a precursor. sci-hub.sewikipedia.org

Furthermore, the reduction of tungsten halides can lead to the formation of tungsten cluster compounds. The reaction of tungsten hexabromide (WBr₆) with elemental antimony has been shown to produce intermediates like W₄Br₁₀ and W₅Br₁₂·SbBr₃, which are precursors to the octahedral cluster W₆Br₁₂. researchgate.net While this specific example starts with WBr₆, the underlying principle of reduction leading to cluster formation is relevant to the chemistry of this compound as well.

Ligand Exchange and Adduct Formation

This compound readily reacts with various donor ligands to form adducts, which are compounds formed by the joining of two or more molecules.

Reactions with Neutral Donor Ligands

This compound forms complexes with a range of neutral donor ligands. The reactions of the analogous tungsten pentachloride with N-substituted ureas have been studied, resulting in the formation of WCl₅(urea) complexes. unipi.itresearchgate.net These represent the first crystallographically characterized examples of tungsten pentachloride complexes with neutral ligands. unipi.it

With sulfur donor ligands, such as thioethers, tungsten pentachloride has been observed to form adducts. rsc.orgrsc.org However, the reactions can be complex and may involve reduction of the tungsten center, especially with simple alkyl sulfides. scholaris.ca In contrast, tungsten tetrachloride forms simple adducts of the type WCl₄·2L with alkyl sulfides. scholaris.ca

The reaction of this compound with triphenylphosphine (B44618) sulfide (B99878) (Ph₃PS) has been reported to yield a complex with the empirical formula WBr₄·Ph₃PS. researchgate.net This complex is likely a non-ionic dimer. researchgate.net

The following table provides examples of adducts formed from tungsten halides with neutral donor ligands:

| Tungsten Halide | Ligand | Product | Reference |

| WBr₅ | Pyridine (py) | WBr₄(py)₂ | sci-hub.sewikipedia.org |

| WCl₅ | Tetramethylurea (tmu) | WCl₅(tmu) | unipi.it |

| WCl₅ | Tetraethylurea (teu) | WCl₅(teu) | unipi.it |

| WCl₅ | 1,3-dimethylurea (dmu) | WCl₅(dmu) | unipi.it |

| WBr₅ | Triphenylphosphine sulfide (Ph₃PS) | WBr₄·Ph₃PS | researchgate.net |

| WCl₅ | Triphenylphosphine sulfide (Ph₃PS) | [W₂Cl₈(Ph₃PS)₂]₂Cl | researchgate.net |

| WCl₅ | Triphenylphosphine selenide (B1212193) (Ph₃PSe) | [W₂Cl₈(Ph₃PSe)₂]₂Cl | researchgate.net |

Formation of Halide Adducts

This compound can act as a Lewis acid and accept a bromide ion to form the hexabromotungstate(V) anion, [WBr₆]⁻. The formation of related hexahalo- and oxohalo- complexes of tungsten(V) has been studied, and their electronic spectra and magnetic properties have been reported. researchgate.net An electrochemical study of hexachlorotungstate(V) and (IV) species has also been conducted in acetonitrile. acs.org

The reaction of tungsten(IV) bromide with triphenylphosphine (PPh₃) in dichloromethane, upon attempted recrystallization, can lead to the formation of the salt [HPPh₃]₂[WBr₆], which contains the hexabromotungstate(IV) anion. researchgate.net This illustrates the tendency for the formation of stable hexahalide adducts.

Redox Mechanisms in Solution and Solid State

Electron Transfer Processes

The redox chemistry of this compound is central to its reactivity. As a d¹ metal complex, it readily participates in electron transfer processes. researchgate.net The reduction of tungsten(V) to tungsten(IV) is a common theme in its reaction chemistry. This reduction can be initiated by various reagents, including organic sulfides and even some nitrogen-containing ligands like pyridine. wikipedia.orgsci-hub.secdnsciencepub.comscholaris.ca

In the solid state, thermal disproportionation is a key redox process. For example, tungsten(V) oxybromide (WOBr₃), which can be prepared from this compound, decomposes upon heating to yield tungsten(VI) oxytetrabromide (WOBr₄) and tungsten(IV) oxydibromide (WOBr₂). rsc.org This indicates a redistribution of oxidation states where one tungsten(V) center is oxidized to tungsten(VI) and another is reduced to tungsten(IV).

Reactivity with Organic Substrates (e.g., S-Dealkylation, Reductive Elimination with Alkyl Sulfides)

This compound, much like its chloride analogue, displays complex reactivity with organic sulfides. These reactions are not simple adduct formations but involve intricate redox processes, specifically S-dealkylation and reductive elimination. cdnsciencepub.comscholaris.caresearchgate.net

The reaction of tungsten pentachloride (and by extension, pentabromide) with alkyl sulfides (R₂S) leads to the formation of salts with the formula (R₃S)₂[WCl₆]. cdnsciencepub.comscholaris.caresearchgate.net The proposed mechanism for this transformation involves several steps:

S-dealkylation: The initial step is the removal of an alkyl group from the sulfide.

Reductive Elimination: This is followed by the reductive elimination of a disulfide (R₂S₂). cdnsciencepub.comscholaris.ca

It is believed that the alkylation of the organic sulfide by an alkyl halide (RCl), which is formed in the process, likely occurs at the tungsten center through an intermediate of the type WCl₄(R₂S)₂. cdnsciencepub.comscholaris.ca These tungsten(IV) intermediates are unstable and readily lose their sulfide ligands when exposed to halide ions or other neutral donors, making them excellent starting materials for synthesizing other tungsten(IV) compounds. cdnsciencepub.comscholaris.ca

Comparative Reactivity Studies

Reactivity Patterns with Tungsten Hexachloride and Oxyhalides

The reactivity of this compound often mirrors that of tungsten hexachloride (WCl₆), particularly in reactions with organic sulfides where both higher halides lead to similar S-dealkylation and reductive elimination products. cdnsciencepub.comscholaris.ca Both WCl₆ and WCl₅ react with alkyl sulfides to yield (R₃S)₂[WCl₆]. researchgate.netresearchgate.netcdnsciencepub.com This similarity suggests that the initial steps of the reaction, likely involving the reduction of the tungsten center, proceed along a common pathway.

However, differences in reactivity can be observed. For instance, tungsten hexachloride is readily hydrolyzed by moisture to form orange oxychlorides like WOCl₄ and WO₂Cl₂, eventually leading to tungsten trioxide. wikipedia.org this compound is also sensitive to moisture.

Tungsten(V) oxyhalides, such as WOCl₃ and WOBr₃, which can be synthesized from the corresponding pentahalides, exhibit their own distinct reactivity. rsc.org They undergo thermal disproportionation to yield tungsten(VI) and tungsten(IV) oxyhalides. rsc.org This contrasts with the simple reduction often seen with the pentahalides themselves.

Trends in Tungsten Halide Reactivity Across Oxidation States

The reactivity of tungsten halides is strongly influenced by the oxidation state of the tungsten atom. nih.govlibretexts.org Generally, higher oxidation states are more stable for heavier transition metals like tungsten compared to chromium and molybdenum. libretexts.orgvaia.com

Tungsten(VI): Represented by compounds like WF₆ and WCl₆, this is the most stable oxidation state for tungsten. nih.govlibretexts.org The halides in this state are potent oxidizing agents and readily act as precursors for lower oxidation state compounds. wikipedia.org The stability of the +6 state decreases as the electronegativity of the halogen decreases from fluorine to iodine. libretexts.org

Tungsten(V): Compounds like WCl₅ and WBr₅ are also strong oxidizing agents and are easily reduced to the more stable tungsten(IV) state. wikipedia.orgsci-hub.sewikipedia.org Their chemistry is often dominated by these reductive processes. cdnsciencepub.comscholaris.ca

Tungsten(IV): This oxidation state is a common and stable endpoint for the reduction of W(V) and W(VI) halides. cdnsciencepub.comscholaris.caresearchgate.net Complexes like WBr₄(py)₂ are representative of this state. wikipedia.orgsci-hub.se

Lower Oxidation States (W(III), W(II)): These states are less common for the simple halides but can be achieved through further reduction. For example, WBr₄ can be heated to produce WBr₂. wikipedia.orgsci-hub.se

This trend of decreasing reactivity and oxidizing power with decreasing oxidation state is a fundamental aspect of tungsten halide chemistry.

Interactive Data Table: Reactions of Tungsten Halides

| Reactant 1 | Reactant 2 | Product(s) | Reaction Type | Oxidation State Change (W) |

| WBr₅ | Pyridine | WBr₄(py)₂ | Reductive Substitution | +5 → +4 |

| WCl₅ | Alkyl Sulfide (R₂S) | (R₃S)₂[WCl₆] | S-dealkylation, Reductive Elimination | +5 → +4 |

| WOBr₃ | Heat | WOBr₄ + WOBr₂ | Thermal Disproportionation | +5 → +6 and +4 |

| WCl₆ | Alkyl Sulfide (R₂S) | (R₃S)₂[WCl₆] | S-dealkylation, Reductive Elimination | +6 → +4 |

| WBr₄ | Heat | WBr₂ | Reduction | +4 → +2 |

Spectroscopic Characterization Techniques Applied to Tungsten Pentabromide and Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a fingerprint of the molecular structure, allowing for the identification of functional groups and the determination of molecular symmetry based on the number and activity of vibrational modes.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of molecules. For tungsten pentabromide, studies have been conducted on the vapor-phase species isolated in inert gas matrices. When solid this compound is vaporized at high temperatures, the resulting gas-phase molecules can be trapped and their spectra recorded.

In such matrix isolation studies, monomeric WBr₅ has been identified. The analysis of its IR spectrum is consistent with a trigonal bipyramidal (D₃h) molecular geometry. Two primary stretching vibrations are observed and assigned as follows: an intense band at 280 cm⁻¹ is attributed to the A₂" stretching mode, and another band at 245 cm⁻¹ is assigned to the E' stretching mode. scispace.com These assignments provide critical experimental evidence for the structure of the isolated WBr₅ molecule.

| Vibrational Mode | Symmetry Assignment (D₃h) | Wavenumber (cm⁻¹) |

|---|---|---|

| W-Br Stretch | A₂" | 280 |

| W-Br Stretch | E' | 245 |

Raman Spectroscopic Investigations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides information on vibrational modes that are often complementary to those observed in IR spectroscopy. For a molecule with D₃h symmetry like monomeric WBr₅, certain vibrational modes would be Raman-active while being IR-inactive, and vice-versa, governed by the rule of mutual exclusion for centrosymmetric structures.

However, detailed Raman spectroscopic investigations specifically focused on this compound are not extensively reported in the surveyed scientific literature. scispace.com While Raman studies have been crucial in characterizing related tungsten halides, a comprehensive Raman spectrum and vibrational mode assignment for WBr₅ remains an area for further investigation. Such a study would be invaluable for confirming the D₃h structure and providing a more complete vibrational analysis.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within an atom or molecule upon the absorption of ultraviolet or visible light. For transition metal compounds like this compound, these spectra are particularly informative about the energies of d-orbitals and charge-transfer phenomena.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy measures the transitions of electrons from lower to higher energy orbitals. In transition metal complexes, these can include d-d transitions, which are typically weak, and ligand-to-metal or metal-to-ligand charge-transfer (LMCT or MLCT) bands, which are often very intense.

Photoelectron Spectroscopy (PES) for Valence Electron Analysis

Photoelectron spectroscopy (PES) is a powerful technique that provides direct experimental measurement of the binding energies of electrons in a molecule. By irradiating a sample with high-energy photons (UV or X-rays), electrons are ejected, and their kinetic energies are measured. This data provides insight into the energies and characters of the molecular orbitals.

For this compound, PES would be highly valuable for analyzing its valence electron structure, particularly the single d-electron of the W(V) center. The spectrum would reveal the ionization energy corresponding to the removal of this d-electron, providing a direct probe of the highest occupied molecular orbital (HOMO). Furthermore, PES can elucidate the energies of orbitals with significant ligand character, offering a complete picture of the electronic structure and bonding. However, specific PES studies detailing the valence band analysis of this compound are not prevalent in the reviewed literature.

Magnetic Resonance Spectroscopy

Magnetic resonance techniques are indispensable for studying species with unpaired electrons. Given that tungsten(V) has a d¹ electron configuration, this compound is paramagnetic and thus amenable to Electron Paramagnetic Resonance (EPR) spectroscopy.

EPR, also known as Electron Spin Resonance (ESR), detects the transitions of unpaired electrons between different spin states in the presence of an applied magnetic field. An EPR spectrum of this compound would be characterized by a g-factor, which is sensitive to the electronic environment of the tungsten center. Furthermore, hyperfine coupling between the electron spin and the nuclear spin of the ¹⁸³W isotope (I = 1/2, 14.3% natural abundance) would be expected. This would manifest as satellite peaks flanking the main EPR signal, providing definitive evidence of the involvement of tungsten in the paramagnetic center. While EPR has been widely used to study W(V) centers in various materials, including tungstoenzymes and doped crystals, specific and detailed EPR studies on pure this compound are not widely documented in the scientific literature. researchgate.netdiva-portal.org

Nuclear Magnetic Resonance (NMR) Studies of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of diamagnetic molecules in solution. However, its application to derivatives of this compound is often challenging due to the paramagnetic nature of the tungsten(V) center. The unpaired electron in a d¹ system like W(V) can cause significant line broadening and large chemical shifts in the NMR spectra of nearby nuclei, often rendering the signals undetectable or difficult to interpret.

Despite these challenges, NMR can be a valuable tool for characterizing diamagnetic derivatives of this compound. For instance, if WBr₅ undergoes a reaction to form a diamagnetic tungsten(VI) or tungsten(IV) species, or if it forms part of a diamagnetic polynuclear cluster, NMR spectroscopy can provide crucial structural information.

In such cases, multinuclear NMR, including ¹H, ¹³C, and ³¹P NMR, can be employed to characterize the organic or phosphorus-containing ligands that may have reacted with the tungsten center. Furthermore, ¹⁸³W NMR, although possessing low sensitivity, offers a very wide chemical shift range and can provide direct information about the tungsten environment in diamagnetic complexes. The chemical shifts in ¹⁸³W NMR are highly sensitive to the coordination environment and the oxidation state of the tungsten atom.

Table 1: General ¹⁸³W NMR Chemical Shift Ranges for Diamagnetic Tungsten Complexes

| Tungsten Species | Chemical Shift Range (ppm) |

|---|---|

| Tungsten Complexes | -4670 to 2050 |

| Polyoxide Clusters | Varies widely |

Data sourced from general NMR principles for tungsten complexes.

It is important to note that specific NMR data for derivatives formed directly from this compound while retaining the W(V) oxidation state are scarce in the literature due to the inherent difficulties associated with paramagnetism.

Electron Paramagnetic Resonance (EPR) Spectroscopy for d¹ Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most direct and powerful technique for studying paramagnetic species like this compound and its W(V) derivatives. The d¹ electronic configuration of tungsten(V) gives rise to an effective spin S = 1/2 system, which is readily detectable by EPR spectroscopy.

The EPR spectrum of a tungsten(V) complex provides detailed information about the electronic structure and the local coordination environment of the tungsten atom. The key parameters obtained from an EPR spectrum are the g-tensor and the hyperfine coupling tensor.

g-Tensor: The g-tensor is a measure of the interaction between the unpaired electron spin and the external magnetic field. Its deviation from the free electron g-value (ge ≈ 2.0023) is caused by spin-orbit coupling and provides information about the nature of the orbitals containing the unpaired electron. For a tungsten(V) system, which is a heavy element with significant spin-orbit coupling, the g-values can deviate substantially from the free electron value.

Hyperfine Coupling: Hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei. For tungsten, the most informative hyperfine coupling is with the ¹⁸³W isotope (I = 1/2, 14.3% natural abundance). This interaction splits the EPR signal into a doublet, and the magnitude of the splitting is related to the amount of s-orbital character in the singly occupied molecular orbital (SOMO). Hyperfine coupling to ligand atoms with nuclear spins (e.g., ¹H, ¹⁴N, ³¹P, ⁷⁹/⁸¹Br) can also be observed, providing direct evidence for the coordination of these ligands to the tungsten center.

The EPR spectra of W(V) complexes are typically recorded on frozen solutions or powders at low temperatures to overcome rapid spin relaxation. The resulting spectra are often complex due to anisotropy in the g and hyperfine tensors.

Table 2: Expected EPR Parameters for a Hypothetical Tungsten(V) Bromide Adduct

| Parameter | Expected Features | Information Gained |

|---|---|---|

| g-values | Anisotropic (gx, gy, gz), deviating from 2.0023 | Symmetry of the coordination environment, nature of the ground electronic state |

| ¹⁸³W Hyperfine Coupling | Anisotropic doublet splitting | Covalency of the metal-ligand bonds, s-orbital contribution to the SOMO |

| ⁷⁹/⁸¹Br Superhyperfine Coupling | May be resolved, leading to further splitting | Evidence of bromide coordination, degree of delocalization of the unpaired electron onto the ligands |

This table is based on general principles of EPR for d¹ systems and does not represent experimentally measured data for a specific WBr₅ adduct.

X-ray Based Spectroscopic Methods

X-ray based spectroscopic techniques are powerful probes of the electronic and local geometric structure of materials, and they are particularly well-suited for the study of tungsten compounds.

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a technique that can provide detailed information about the local atomic and electronic structure around a specific element, in this case, tungsten. The technique is element-specific and does not require long-range order, making it applicable to crystalline, amorphous, and solution samples. An X-ray absorption spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and the coordination geometry of the absorbing atom. The energy of the absorption edge shifts to higher values with an increasing oxidation state. The pre-edge features and the shape of the edge itself can act as a fingerprint for the local symmetry (e.g., octahedral vs. tetrahedral) of the tungsten environment. For tungsten compounds, the L-edges (L₁, L₂, and L₃) are commonly studied. The W L₃-edge, for instance, corresponds to the excitation of a 2p₃/₂ core electron to unoccupied d-orbitals.

EXAFS: The EXAFS region, which extends several hundred eV above the absorption edge, contains information about the local atomic structure. The oscillations in this region are due to the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS data can provide precise information about the number, type, and distance of the atoms in the immediate vicinity of the tungsten atom. For this compound, EXAFS can be used to determine the W-Br bond lengths and the W-W distance in its dimeric W₂Br₁₀ structure.

A known X-ray Absorption Fine Structure (XAFS) spectrum for anhydrous tungsten(V) bromide is available in the NIMS Materials Data Repository, measured at the W L₃-edge. nih.gov This data can be used to experimentally determine the local geometric and electronic structure around the tungsten atoms.

Table 3: Information Obtainable from XAS of this compound

| XAS Region | Information Provided |

|---|---|

| W L₃-edge XANES | Tungsten oxidation state (V), Coordination geometry (e.g., distorted octahedral) |

| W L₃-edge EXAFS | W-Br bond distances, W-W distance in the W₂Br₁₀ dimer, Coordination numbers |

Based on the principles of X-ray Absorption Spectroscopy.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS is an excellent tool for directly determining the oxidation state of the tungsten atom. The binding energy of the core electrons is sensitive to the chemical environment and the oxidation state of the atom. For tungsten, the W 4f core level is typically analyzed. The W 4f spectrum exhibits a doublet corresponding to the W 4f₇/₂ and W 4f₅/₂ spin-orbit components.

The binding energy of the W 4f₇/₂ peak increases with increasing oxidation state. Therefore, by comparing the measured binding energy for a tungsten bromide sample to the values for known tungsten standards, the oxidation state can be confirmed as +5. It is important to handle samples of this compound under inert conditions to avoid surface oxidation to W(VI), which would appear as a higher binding energy component in the XPS spectrum.

Table 4: Typical W 4f₇/₂ Binding Energies for Different Tungsten Oxidation States

| Oxidation State | Typical W 4f₇/₂ Binding Energy (eV) |

|---|---|

| W(0) (metal) | ~31.3 |

| W(IV) (e.g., WO₂) | ~33.1 |

| W(V) | ~34.4 |

| W(VI) (e.g., WO₃) | ~36.1 |

Data are approximate and can vary depending on the specific chemical environment and instrument calibration.

Computational Modeling and Theoretical Studies on Tungsten Pentabromide Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles. For a heavy element compound like tungsten pentabromide, these calculations must account for relativistic effects to achieve chemical accuracy.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of computational cost and accuracy. It is widely used to study transition metal complexes, including those of tungsten.

Geometry Optimization: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For this compound (WBr₅), calculations would explore potential symmetries and conformations to find the global minimum on the potential energy surface. The process involves iteratively calculating the forces on each atom and adjusting their positions until the forces converge to zero. While specific DFT studies on WBr₅ are not prevalent in the literature, related tungsten complexes have been successfully studied, confirming the utility of this approach for predicting bonding parameters. acs.orgnih.gov For example, a likely starting geometry for WBr₅, which has a d¹ electronic configuration, would be either a square pyramidal (C₄ᵥ) or a trigonal bipyramidal (D₃ₕ) structure, with DFT being the ideal tool to determine which is more stable and to provide precise bond lengths and angles.

Electronic Structure: DFT also provides a detailed picture of the electronic structure. It allows for the calculation of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and character of these frontier orbitals are crucial for understanding the molecule's reactivity, spectroscopic properties, and bonding. For tungsten compounds, these calculations often reveal the nature of metal-ligand bonding, including charge transfer characteristics. acs.orgaps.org In WBr₅, the analysis would focus on the d-orbitals of the tungsten atom and their interaction with the p-orbitals of the bromine ligands.

Table 1: Illustrative DFT-Calculated Properties for a Hypothetical this compound Geometry This table presents typical data that would be obtained from a DFT geometry optimization and electronic structure calculation. Actual values would depend on the chosen functional and basis set.

| Property | Predicted Value |

| Point Group Symmetry | C₄ᵥ (Square Pyramidal) |

| W-Br (axial) Bond Length | ~2.50 Å |

| W-Br (equatorial) Bond Length | ~2.45 Å |

| Br(axial)-W-Br(equatorial) Angle | ~102° |

| HOMO-LUMO Gap | ~1.5 - 2.0 eV |

| Mulliken Charge on W | +0.8 to +1.2 |

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines classical molecular dynamics with quantum mechanical calculations for the forces between atoms. ehu.es In AIMD, the forces are calculated "on the fly" at each step of the simulation using a method like DFT. This allows for the study of the dynamic behavior of molecules at finite temperatures, including vibrational motions, conformational changes, and reaction dynamics, without the need for pre-parameterized force fields.

While AIMD simulations have been extensively used to study the dynamics of molecules on tungsten surfaces ehu.esnih.govresearchgate.net, their application to isolated this compound systems is less common in the literature. Such a simulation could provide insights into the fluxional behavior of the WBr₅ molecule, potentially showing interconversion between different isomers (e.g., square pyramidal and trigonal bipyramidal) and the dynamics of solvent interactions in a condensed phase.

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. youtube.com For heavy elements like tungsten, this choice is particularly important.

Basis Set Types:

All-electron basis sets: These attempt to describe all electrons in the atom, from the core to the valence shell. However, for heavy elements, they are computationally very expensive due to the large number of electrons and the need to account for relativistic effects. sci-hub.st

Effective Core Potentials (ECPs): To reduce computational cost without significant loss of accuracy, ECPs are commonly used for heavy atoms like tungsten. youtube.com An ECP replaces the core electrons with a pseudopotential, meaning that only the valence electrons are treated explicitly in the calculation. This approach implicitly includes scalar relativistic effects, which are crucial for tungsten.

Selection and Convergence: The selection involves choosing a basis set family (e.g., Pople, Dunning, Ahlrichs) and size. youtube.comsouthampton.ac.uk Common choices for transition metals involve double-zeta (two functions per valence orbital) or triple-zeta (three functions per valence orbital) quality basis sets, augmented with polarization and diffuse functions to describe the electron density more flexibly. youtube.com A convergence study is essential to ensure that the chosen basis set is large enough to provide reliable results. This involves performing the same calculation with a series of increasingly larger basis sets until the property of interest (e.g., energy, geometry) no longer changes significantly.

Table 2: Common Basis Set and ECP Combinations for Tungsten Calculations

| Basis Set / ECP Name | Description | Typical Application |

| LANL2DZ | Los Alamos National Laboratory Double-Zeta ECP and basis set | Routine geometry optimizations, qualitative studies |

| def2-SVP/TZVP | Ahlrichs basis sets (Split Valence plus Polarization / Triple-Zeta Valence plus Polarization) with ECPs | High-quality geometry optimizations and energy calculations |

| cc-pVDZ-PP/cc-pVTZ-PP | Dunning-style correlation-consistent basis sets with relativistic pseudopotentials | High-accuracy calculations, benchmarking |

Reaction Pathway Elucidation

Computational chemistry is a powerful tool for mapping out the mechanisms of chemical reactions, identifying intermediate species, and calculating reaction barriers.

Ligand exchange is a fundamental reaction in coordination chemistry. Computational methods can elucidate the detailed mechanism by locating the transition state (TS) on the potential energy surface. The TS is a first-order saddle point, representing the maximum energy point along the minimum energy reaction path.

For a this compound system, this could involve modeling the substitution of a bromide ligand by a solvent molecule or another ligand. The calculation would involve:

Optimizing the geometries of the reactant complex (e.g., WBr₅ + L) and the product complex (e.g., [WBr₄L]⁺ + Br⁻).

Finding a transition state structure connecting the reactants and products.

Performing a frequency calculation to confirm the TS structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction. While specific studies on WBr₅ are scarce, research on other tungsten complexes demonstrates that these methods can distinguish between associative, dissociative, or interchange mechanisms. aps.orgnih.gov

Tungsten complexes are known to undergo redox reactions. Computational studies can investigate reductive processes by analyzing the effect of adding one or more electrons to the this compound molecule. This would form the this compound anion, [WBr₅]⁻.

Theoretical investigations would typically involve:

Calculating Reduction Potentials: DFT methods can be used to compute the adiabatic electron affinity of WBr₅, which is related to its first reduction potential. This involves optimizing the geometry of both the neutral WBr₅ and the anionic [WBr₅]⁻ species and calculating the energy difference.

Analyzing Structural Changes: The addition of an electron to the LUMO of WBr₅ would likely lead to significant changes in its geometry. Calculations would predict the new bond lengths and angles in the [WBr₅]⁻ anion, providing insight into the structural consequences of reduction, such as those predicted by the Jahn-Teller effect for the resulting d² system.

Spin Density Distribution: For the open-shell WBr₅ (d¹) and the reduced species, calculations can map the distribution of unpaired electron spin density, indicating which atoms are most affected by the redox process.

These computational approaches provide a molecular-level understanding of the factors governing the thermodynamics and kinetics of the reduction of this compound.

Prediction and Correlation of Spectroscopic Data

Computational modeling serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules, offering insights that can be difficult to obtain through experimental means alone. For complex systems like this compound, theoretical studies are crucial for understanding its electronic structure and vibrational dynamics. This section details the computational methodologies used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and to simulate vibrational and electronic spectra for this compound systems.

Theoretical NMR Chemical Shift Predictions

The prediction of NMR chemical shifts for compounds containing heavy elements like tungsten is a significant challenge for computational chemistry. The large number of electrons and the importance of relativistic effects necessitate sophisticated theoretical approaches. The primary nucleus of interest for tungsten compounds is ¹⁸³W.

Methodology and Theoretical Basis

The calculation of NMR shielding tensors, from which chemical shifts are derived, is predominantly performed using Density Functional Theory (DFT). For heavy atoms, a non-relativistic treatment is insufficient. Relativistic effects, particularly spin-orbit coupling (SOC), must be included to achieve accurate predictions. acs.orgacs.org The SOC influence from a heavy atom can significantly alter the chemical shifts of both the heavy nucleus itself and adjacent light nuclei, a phenomenon known as the Heavy-Atom effect on the Light-Atom shielding (HALA). acs.org

State-of-the-art methods for calculating NMR parameters for tungsten compounds typically involve:

Relativistic Approximations: Two- or four-component relativistic Hamiltonians are employed. A common and effective approach is the two-component zero-order regular approximation (ZORA), which provides a good balance between accuracy and computational cost. acs.org

Gauge-Including Atomic Orbitals (GIAO): This method is widely used to ensure the gauge-invariance of the calculated magnetic properties, which is essential for obtaining reliable shielding tensors. acs.org

Density Functional Selection: The choice of the exchange-correlation functional within DFT is critical. While various functionals are available, their performance can vary, and validation against experimental data for related compounds is often necessary. aps.org

Studies on various tungsten complexes, including tungsten hexachloride (WCl₆), have shown that the ¹⁸³W chemical shift is dominated by the paramagnetic contribution to the shielding tensor. acs.org The spin-orbit induced Fermi-contact contribution, while important, is of lesser magnitude for the tungsten nucleus itself. acs.org

Predicted Data and Correlation

While specific, peer-reviewed theoretical predictions of the ¹⁸³W NMR chemical shift for this compound (WBr₅) are not widely available in the literature, calculations on analogous compounds provide a strong basis for how such predictions would be made. The computational protocol would involve the optimization of the WBr₅ geometry, likely its dimeric W₂Br₁₀ structure, followed by NMR shielding calculations using a relativistic DFT method like ZORA-GIAO.

The table below outlines the key theoretical components for predicting the ¹⁸³W NMR chemical shift in a system like this compound.

| Computational Parameter | Description | Importance for this compound |

| Geometry Optimization | Determination of the lowest energy structure of the molecule (e.g., W₂Br₁₀). | Foundational step; NMR parameters are highly sensitive to molecular geometry. |

| Relativistic Hamiltonian | Method to account for relativistic effects (e.g., ZORA, Pauli). | Crucial. Spin-orbit coupling significantly influences shielding in heavy elements. acs.org |

| Basis Set | Set of mathematical functions used to build molecular orbitals. | Must be adequate for heavy elements, often requiring special "all-electron" or effective core potential sets. |

| DFT Functional | Approximation for the exchange-correlation energy (e.g., PBE, B3LYP). | Affects the accuracy of the electronic structure and resulting shielding tensors. aps.org |

| GIAO Method | Ensures that the calculated shielding is independent of the coordinate system's origin. | Standard. Essential for reliable and physically meaningful results. acs.org |

Correlation of predicted shifts with experimental data would require referencing the calculated absolute shielding value (σ) to that of a standard reference compound, such as Na₂WO₄, using the formula: δ_sample = σ_ref - σ_sample.

Simulated Vibrational and Electronic Spectra

Computational methods can simulate infrared (IR), Raman, and electronic (UV-Vis) spectra, providing a theoretical fingerprint of the molecule that aids in the assignment of experimental spectral features.

Vibrational Spectra (IR and Raman)

The simulation of vibrational spectra is typically performed within the harmonic approximation. nih.gov The standard computational workflow involves:

Geometry Optimization: The molecular structure is optimized to find a stable energy minimum.

Frequency Calculation: The second derivatives of the energy with respect to the nuclear positions are calculated to produce a Hessian matrix. Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes.

Intensity Calculation:

IR Intensities: Calculated from the derivatives of the molecular dipole moment with respect to the normal modes. A vibration is IR active if it causes a change in the dipole moment.

Raman Activities: Calculated from the derivatives of the molecular polarizability with respect to the normal modes. A vibration is Raman active if it leads to a change in the polarizability of the molecule.

For a molecule like this compound, DFT calculations would be the method of choice for these simulations. The results provide a set of vibrational frequencies and their corresponding intensities, which can be plotted as a simulated spectrum by applying a broadening function (e.g., Lorentzian or Gaussian) to each peak. These theoretical spectra are invaluable for interpreting complex experimental data obtained from Fourier-transform infrared (FT-IR) and Raman spectroscopy.

| Computational Step | Theoretical Basis | Output |

| Geometry Optimization | Finding the minimum on the potential energy surface using DFT. | Equilibrium molecular structure (bond lengths, angles). |

| Frequency Calculation | Solving the vibrational Schrödinger equation within the harmonic approximation. | Vibrational frequencies (in cm⁻¹) and normal modes. |

| IR Intensity Calculation | Based on the change in dipole moment during a vibration (∂μ/∂Q). | IR absorption intensities for each active mode. |

| Raman Activity Calculation | Based on the change in polarizability during a vibration (∂α/∂Q). | Raman scattering activities for each active mode. |

Electronic Spectra (UV-Vis)

Electronic spectra arise from transitions between different electronic energy levels, typically from the ground state to various excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra for molecules of this size.

The process involves calculating the vertical excitation energies from the optimized ground-state geometry. Each calculated excitation corresponds to a specific energy (or wavelength) and has an associated oscillator strength, which dictates the theoretical intensity of the absorption peak. Plotting these excitations with appropriate broadening gives a simulated electronic absorption spectrum. For this compound, a d¹ metal complex, the electronic spectrum is expected to feature ligand-to-metal charge transfer (LMCT) bands and d-d transitions. TD-DFT can help predict the energies and nature of these transitions, aiding in the interpretation of the experimental UV-Vis spectrum.

Advanced Research Applications in Materials Science and Catalysis

Catalytic Applications and Mechanisms

The catalytic activity of tungsten compounds is well-documented, and WBr₅ serves as a precursor in various catalytic systems. Its utility spans from homogeneous catalysis to specific organic transformations like olefin polymerization and C-H activation.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically a liquid phase. matthey.com Tungsten-based compounds, including its halides, are employed as precursors for catalysts in a variety of reactions such as hydration, oxidation, hydrogenation, and polymerization. alfachemic.comresearchgate.net Heteropolytungstic acids, for instance, can function as either homogeneous or heterogeneous catalysts and are noted for their special acidity and solubility. alfachemic.com

While specific data on WBr₅ as a direct homogeneous catalyst precursor is specialized, the principles of its application can be understood from related tungsten compounds. For example, the easily handled precursor [WCl(η⁵-Cp)(CO)₃] is used for the tungsten-catalyzed hydrogenation of quinolines. researchgate.net Tungsten catalysts, in general, are valued for being inexpensive and versatile. alfachemic.com The catalytic cycle often involves the tungsten center undergoing changes in its oxidation state and coordination environment to facilitate the chemical transformation of the substrate.

Tungsten halides have historically played a role in the field of olefin metathesis and polymerization. core.ac.uk These reactions are fundamental in organic chemistry, allowing for the synthesis of polymers and complex organic molecules from simple olefins. core.ac.uk The mechanism of tungsten-catalyzed olefin isomerization, a related process, can be influenced by the ligand environment, which determines the stereoselectivity of the product. nih.govrsc.org

Catalyst systems for olefin polymerization can be sensitive, but developments have led to catalysts that are stable in protic media like methanol (B129727) and even water. d-nb.infouni-konstanz.de While early examples of olefin metathesis used catalysts derived from tungsten hexacarbonyl, subsequent systems have utilized various tungsten precursors. core.ac.uk The specific role of WBr₅ in these systems would be to initiate the catalytic cycle, likely by reacting with a co-catalyst to form the active tungsten carbene species responsible for the polymerization or metathesis reaction. The choice of halide can influence the catalyst's activity and selectivity.

Carbon-hydrogen (C-H) bond activation is a significant area of research in chemistry, aiming to functionalize otherwise inert C-H bonds directly. nih.govresearchgate.netrsc.org This approach offers more efficient and environmentally friendly synthetic routes. researchgate.netrsc.org Transition metals like palladium, rhodium, and iridium are widely used for this purpose. beilstein-journals.org

The investigation of tungsten halides in C-H activation is an emerging area. Analogous to the well-studied palladium catalysis, which often employs directing groups to achieve regioselectivity, tungsten-based systems could offer alternative reactivity. dmaiti.comsnnu.edu.cnnih.govscripps.edu The development of mild reaction conditions for C-H activation is a key goal, allowing for greater functional group tolerance in complex molecules. researchgate.netrsc.org Research in this area for tungsten pentabromide would focus on its ability to cleave C-H bonds, either oxidatively or through other mechanisms, and to mediate the formation of new carbon-carbon or carbon-heteroatom bonds. The Lewis acidity and redox properties of the W(V) center in WBr₅ are key features that would be explored in the design of such catalytic systems.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for designing and understanding catalysts. rsc.orgtdl.org These approaches allow researchers to model reaction mechanisms, predict catalyst performance, and screen potential catalyst candidates, thereby reducing the time and effort required for experimental work. rsc.orgnih.gov

For tungsten-based catalysts, DFT can be used to study the electronic structure of catalytic intermediates, calculate reaction energy profiles, and understand the role of ligands and supports. rsc.orgresearchgate.netresearchgate.net For instance, DFT studies on tungsten oxide have provided insights into the nature of defects and dopants, which are crucial for its catalytic and photocatalytic properties. researchgate.net In the context of WBr₅, computational approaches could be used to:

Model the formation of active catalytic species from the WBr₅ precursor.

Investigate the mechanism of catalytic reactions, such as olefin polymerization or C-H activation.

Screen different ligand environments around the tungsten center to optimize selectivity and activity.

Understand structure-property relationships to guide the rational design of new, more efficient tungsten-based catalysts. nih.govresearchgate.net

| Computational Approach | Application in Catalyst Design for Tungsten Systems | Potential Insights for WBr₅ Catalysis |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways, calculating activation energies, studying electronic structures of intermediates. researchgate.netresearchgate.net | Elucidation of reaction mechanisms, prediction of catalyst stability and selectivity. |

| Descriptor-Based Screening | Using calculated properties (e.g., adsorption energies) to predict catalytic activity ("volcano plots"). nih.gov | Rapid screening of modified WBr₅-based catalysts for optimal performance. |

| Machine Learning (ML) | Identifying complex relationships between catalyst structure and performance from large datasets. rsc.org | Accelerating the discovery of novel WBr₅-derived catalysts with desired properties. |

Precursor for Advanced Materials Synthesis

Beyond its catalytic applications, this compound is a valuable precursor for the synthesis of tungsten-containing thin films and materials, primarily through Chemical Vapor Deposition (CVD).

Chemical Vapor Deposition (CVD) is a versatile technique used to deposit thin films of various materials onto a substrate. ultramet.com In this process, a volatile precursor compound is introduced into a reaction chamber where it decomposes or reacts on a heated substrate to form the desired film. ultramet.comtungsten-powder.com Tungsten halides, particularly tungsten hexafluoride (WF₆) and tungsten hexachloride (WCl₆), are common precursors for depositing tungsten and its compounds. tungsten-powder.com

Tungsten films deposited by CVD are crucial in the microelectronics industry for applications such as interconnects and diffusion barriers. tungsten-powder.comjustia.com While WF₆ is widely used, it has disadvantages, such as the corrosive nature of the hydrogen fluoride (B91410) (HF) byproduct. harvard.edu This has driven research into alternative fluorine-free precursors like tungsten chlorides and, by extension, bromides. justia.comharvard.edu

The CVD process using a tungsten halide precursor like WBr₅ would involve the following general steps:

Vaporization of the solid WBr₅.

Transport of the WBr₅ vapor into the CVD reactor, typically with a carrier gas.

Adsorption and reaction of the WBr₅ on the heated substrate surface. This is often a reduction reaction using a gas like hydrogen (H₂) or silane (B1218182) (SiH₄). qub.ac.uk

Formation of a solid tungsten film and volatile byproducts (e.g., HBr).

Desorption and removal of the byproducts from the chamber.

The properties of the resulting tungsten film, such as grain size, crystal orientation, and resistivity, can be controlled by adjusting the deposition conditions like temperature, pressure, and gas flow rates. tungsten-powder.com

| Tungsten Halide Precursor | Typical Reducing Agent | Key Reaction Byproduct | Advantages/Disadvantages |

|---|---|---|---|

| Tungsten Hexafluoride (WF₆) | H₂, SiH₄ qub.ac.uk | Hydrogen Fluoride (HF) | High deposition rates; HF is highly corrosive. harvard.edu |

| Tungsten Hexachloride (WCl₆) | H₂ tungsten-powder.com | Hydrogen Chloride (HCl) | Fluorine-free process; requires higher deposition temperatures. tungsten-powder.com |

| This compound (WBr₅) | H₂ (by analogy) | Hydrogen Bromide (HBr) | Fluorine-free process; properties would be analogous to WCl₅ systems. |

Atomic Layer Deposition (ALD) Studies for Tungsten-Containing Materials

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers atomic-scale thickness control and conformality, making it crucial for the fabrication of advanced electronic and optical devices. azom.com The process relies on sequential, self-limiting surface reactions of chemical precursors. A wide variety of tungsten compounds have been investigated as precursors for the ALD of tungsten-containing materials such as tungsten metal, tungsten nitride (WN), and tungsten oxide (WO3). Commonly used precursors include tungsten hexafluoride (WF6), tungsten hexacarbonyl (W(CO)6), and various metalorganic compounds. refractorymetal.orgrefractiveindex.info